7-methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

Tankyrase inhibition Wnt signaling X-ray crystallography

Researchers validating tankyrase or BCRP target engagement often lack reliable negative controls to confirm scaffold-specific pharmacology. This 7-methoxy-3-substituted chromone serves as a positional isomer control vs. 2-substituted analogues (e.g., MN-64), enabling rigorous SAR differentiation. • 3-Substitution alters tankyrase binding geometry vs. the PDB 4L32 pharmacophore, mapping positional contribution to target engagement • ~40% higher tPSA than MN-64 supports cellular permeability and efflux ratio comparisons within a matched chromone-piperazine series • Applicable in thermal shift assays, SPR-based binding studies, Wnt pathway profiling, and scaffold-hopping campaigns for BCRP inhibitor discovery

Molecular Formula C22H22N2O5
Molecular Weight 394.427
CAS No. 1010897-18-3
Cat. No. B2612816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
CAS1010897-18-3
Molecular FormulaC22H22N2O5
Molecular Weight394.427
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC
InChIInChI=1S/C22H22N2O5/c1-23-9-11-24(12-10-23)22(26)15-3-5-16(6-4-15)29-20-14-28-19-13-17(27-2)7-8-18(19)21(20)25/h3-8,13-14H,9-12H2,1-2H3
InChIKeyBHPVAPDLBIRJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Procurement of 7-Methoxy Chromen-4-one Derivative


7-Methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one (CAS 1010897-18-3) is a synthetic chromen-4-one (chromone) derivative featuring a 7-methoxy substituent and a 4-methylpiperazine-1-carbonyl phenoxy moiety at the 3-position . The chromone scaffold and piperazine-carbonyl linkage are structural motifs associated with tankyrase inhibition and breast cancer resistance protein (BCRP/ABCG2) modulation, as demonstrated by closely related analogues crystallized with tankyrase 2 (PDB 4L32) and described in medicinal chemistry literature [1][2]. However, publicly available quantitative pharmacological data specific to this exact compound remain extremely limited, and procurement decisions must rely on structural inference rather than direct comparative evidence.

Structural Class Chromone-piperazine derivative, 7-methoxy, 3-phenoxy linkage
Research Context Tankyrase / BCRP modulation inferred from analogue studies; data-limited
Procurement Note Research chemical; independent profiling required before target-specific use

Why Generic Substitution Is Not Evidence-Based


Within the chromone-piperazine chemical class, even minor structural modifications produce substantial shifts in target engagement and selectivity. The 2-substituted regioisomer 2-[4-(4-methylpiperazine-1-carbonyl)phenyl]chromen-4-one (MN-64) co-crystallizes with tankyrase 2 and exhibits 6 nM potency, while 3-substituted analogues explored in the BCRP inhibitor series show divergent SAR profiles [1][2]. The presence or absence of a 7-methoxy group further alters electron distribution on the chromone core, potentially affecting both potency and selectivity. Importantly, no head-to-head study comparing the target 7-methoxy-3-substituted compound against its 2-substituted or des-methoxy analogues has been published. Given that vendors list this compound as a research chemical with no disclosed biological data, assuming functional equivalence to any literature analogue would be scientifically unsound .

2- vs 3-Substitution
Target: 3-position phenoxy ether
MN-64: 2-position C-C linkage
Geometry shift may alter tankyrase NAD+ pocket fit; no direct evidence of retained potency.
7-Methoxy Substituent
7-methoxy present
Des-methoxy analogues
Electron distribution on chromone core differs; may affect selectivity and permeability.
Data Availability
No published biological data
MN-64: reported tankyrase inhibition (class-level)
Functional equivalence cannot be assumed; requires independent validation.

Quantitative Differentiation Evidence


Tankyrase 2 Structural Comparison with MN-64

The target compound differs from the structurally characterized tankyrase 2 inhibitor 2-[4-(4-methylpiperazine-1-carbonyl)phenyl]chromen-4-one (MN-64) in two key features: (1) the piperazine-carbonyl-phenyl arm is attached at the chromone 3-position via an ether linkage rather than the 2-position via a direct C-C bond, and (2) a 7-methoxy substituent is present. MN-64 demonstrated 6 nM potency against tankyrase 1 in biochemical assays [1]. No quantitative activity data are available for the target compound, and the positional isomerism precludes direct potency extrapolation.

Tankyrase 2 Structural Comparison
Class-level inference
MN-64 IC50 6 nM (tankyrase 1); target: no data
Supports positional isomer control context; independent profiling required.
PDB 4L32; 2- vs 3-substitution alters binding geometry.
Tankyrase inhibition Wnt signaling X-ray crystallography

BCRP Inhibitory Potential in Chromone-Piperazine Series

A 2005 medicinal chemistry study evaluated 14 benzopyranone derivatives for BCRP inhibition. The most potent compound 5b (5-hydroxy-2-(4-methylpiperazine-1-carbonyl)chromen-4-one) and 5c increased mitoxantrone accumulation in HCT116/R cells at 10 µM with efficacy comparable to fumitremorgin C and imatinib, and retained activity at 1 µM [1]. The target compound shares the piperazine-carbonyl motif but differs in chromone substitution pattern (7-methoxy, 3-phenoxy linkage), placing it in the same chemical class but with uncharacterized SAR.

BCRP Inhibitory Potential
Class-level inference
Target: no data. Analogue 5b active at 1–10 µM.
Requires de novo testing; chemotype unvalidated in BCRP assay.
HCT116/R cell model; comparator fumitremorgin C.
BCRP inhibition ABCG2 Multidrug resistance

Physicochemical Property Comparison vs. MN-64

Calculated molecular properties differentiate the target compound from MN-64. The target (C22H22N2O5, MW 394.4) has a higher molecular weight and topological polar surface area (tPSA ≈ 81 Ų) compared to MN-64 (C21H20N2O3, MW 348.4, tPSA ≈ 58 Ų) [1]. The 7-methoxy group and 3-phenoxy ether linkage increase hydrogen bond acceptor count and may alter permeability and solubility relative to the 2-substituted analogue.

Physicochemical Properties vs MN-64
Cross-study comparable
ΔMW +46 g/mol, ΔtPSA +23 Ų (40% higher)
Permeability context may differ; may affect cell-based assay performance.
Calculated parameters; oral bioavailability not claimed.
Drug-likeness Physicochemical properties Lipinski parameters

Research Applications for This Chromen-4-one


Tankyrase Selectivity Probe and Negative Control

Given the shift from 2-substitution (MN-64 pharmacophore) to 3-substitution, this compound can serve as a positional isomer control to assess the contribution of the substitution position to tankyrase inhibition, Wnt signaling modulation, and off-target profiles [1]. Researchers can use it to validate that observed effects are specific to the 2-substituted scaffold rather than general chromone-piperazine properties.

Scaffold-Hopping Starting Point for BCRP Inhibitors

The 7-methoxy-3-phenoxy chromone scaffold represents a distinct chemotype from the 5-hydroxy-2-substituted chromones described as BCRP inhibitors by Boumendjel et al. (2005) [2]. This compound can be used as a starting point for scaffold-hopping campaigns aiming to identify BCRP inhibitors with improved selectivity over other ABC transporters or reduced cytotoxicity.

Permeability Comparator in Chromone-Piperazine Series

With a calculated tPSA ~40% higher than MN-64, this compound can serve as a tool to study the impact of increased polarity on cellular permeability and efflux ratio within a matched chromone-piperazine series [1]. This is particularly relevant for CNS drug discovery programs where lower tPSA is typically favored.

Pharmacophore Mapping for Piperazine-Carbonyl Interactions

The compound contains the 4-methylpiperazine-1-carbonyl moiety attached to a chromone core via a phenoxy linker, similar to the tankyrase-binding motif in PDB 4L32 but with altered vector geometry [1]. It can be employed in thermal shift assays or SPR-based binding studies to map the pharmacophore requirements for tankyrase and PARP family enzyme engagement.

Application
Selection Property
Validation Focus
Tankyrase selectivity probe
Positional isomer control
Wnt signaling assay context
BCRP inhibitor scaffold-hopping
7-methoxy-3-phenoxy chemotype
BCRP efflux assay context
Permeability comparator
Elevated tPSA vs MN-64
Cell permeability assay context
Pharmacophore mapping
Piperazine-carbonyl geometry
Tankyrase/PARP binding assay context
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